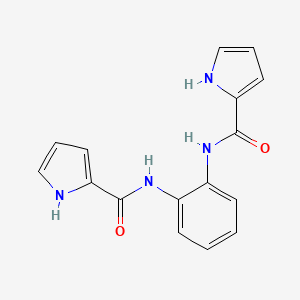
N,N'-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) is an organic compound that features a phenylene group linked to two pyrrole-2-carboxamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) typically involves the condensation of 1,2-phenylenediamine with pyrrole-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds.
Industrial Production Methods
While specific industrial production methods for N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) can undergo various chemical reactions, including:
Oxidation: The pyrrole rings can be oxidized to form pyrrole-2,5-diones.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydrogen atoms on the pyrrole rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with molecular targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(1,3-Phenylene)di(1H-pyrrole-2-carboxamide): Similar structure but with a different phenylene linkage.
N,N’-(1,4-Phenylene)di(1H-pyrrole-2-carboxamide): Another isomer with a different phenylene linkage.
N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxylic acid): Similar compound with carboxylic acid groups instead of carboxamide groups.
Uniqueness
N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) is unique due to its specific phenylene linkage and the presence of two pyrrole-2-carboxamide groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
773859-69-1 |
|---|---|
Molekularformel |
C16H14N4O2 |
Molekulargewicht |
294.31 g/mol |
IUPAC-Name |
N-[2-(1H-pyrrole-2-carbonylamino)phenyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c21-15(13-7-3-9-17-13)19-11-5-1-2-6-12(11)20-16(22)14-8-4-10-18-14/h1-10,17-18H,(H,19,21)(H,20,22) |
InChI-Schlüssel |
YGGJLTRSLPZGPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CN2)NC(=O)C3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)
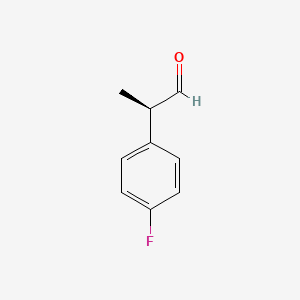
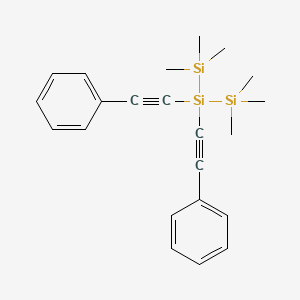
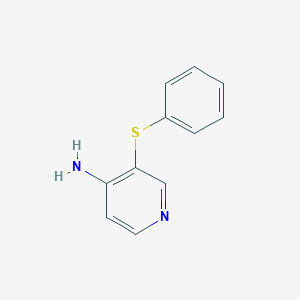
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
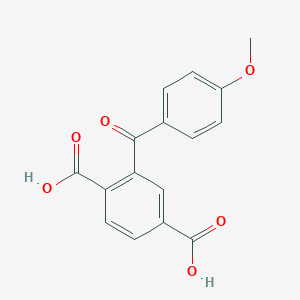
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)
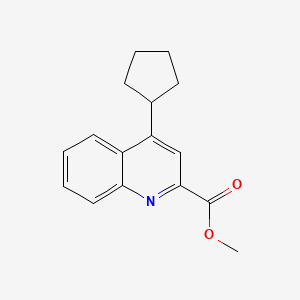

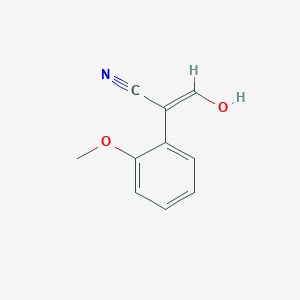
![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)
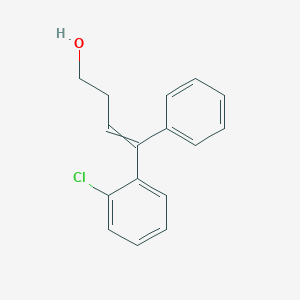

![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
